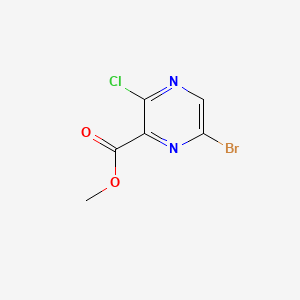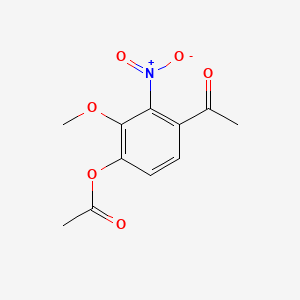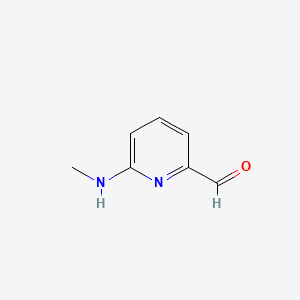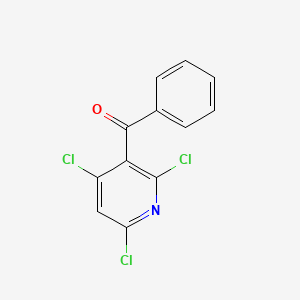
(ピペリジニウム-1-イルメチル)トリフルオロボレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Piperidinium-1-ylmethyl)trifluoroborate is a chemical compound with the molecular formula C6H13BF3N and a molecular weight of 166.98 g/mol . It is an organotrifluoroborate, which is a class of compounds known for their stability and versatility in various chemical reactions . This compound is particularly useful in the field of organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
(Piperidinium-1-ylmethyl)trifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceutical compounds.
Material Science: It is employed in the creation of new materials with unique properties.
Biological Studies: It is used in the study of biological systems and processes.
作用機序
Target of Action
(Piperidinium-1-ylmethyl)trifluoroborate is primarily used as a reagent in the palladium-catalyzed Suzuki-cross coupling reaction . The primary targets of this compound are aryl and heteroaryl halides/mesylates . These targets play a crucial role in the formation of methylpiperidinyl derivatives .
Mode of Action
The compound interacts with its targets (aryl and heteroaryl halides/mesylates) in the presence of a palladium catalyst to facilitate the Suzuki-cross coupling reaction . This results in the formation of methylpiperidinyl derivatives .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the key biochemical pathway affected by this compound . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Result of Action
The molecular result of the compound’s action is the formation of methylpiperidinyl derivatives . On a cellular level, this can lead to the synthesis of new organic compounds, contributing to various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of boron trifluoride etherate and a piperidinium salt under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of (Piperidinium-1-ylmethyl)trifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product . The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
化学反応の分析
Types of Reactions
(Piperidinium-1-ylmethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: These are commonly used in Suzuki-Miyaura cross-coupling reactions involving (Piperidinium-1-ylmethyl)trifluoroborate.
Aryl and Heteroaryl Halides/Mesylates: These compounds are often used as reactants in cross-coupling reactions.
Major Products
The major products formed from these reactions are typically arylated or heteroarylated derivatives of piperidinium .
類似化合物との比較
Similar Compounds
Potassium Trifluoroborate: Another organotrifluoroborate used in similar cross-coupling reactions.
Sodium Trifluoroborate: Used in various organic synthesis reactions.
Uniqueness
(Piperidinium-1-ylmethyl)trifluoroborate is unique due to its stability and versatility in forming carbon-carbon bonds through cross-coupling reactions . Its piperidinium ring structure also provides additional reactivity and selectivity in various chemical processes .
特性
IUPAC Name |
trifluoro(piperidin-1-ium-1-ylmethyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BF3N/c8-7(9,10)6-11-4-2-1-3-5-11/h1-6H2/q-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMNVTAJBBIDDU-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCCCC1)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692881 |
Source


|
| Record name | Trifluoro[(piperidin-1-ium-1-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268340-93-7 |
Source


|
| Record name | Trifluoro[(piperidin-1-ium-1-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Piperidinium-1-ylmethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B578748.png)

![7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B578751.png)
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)







![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)

